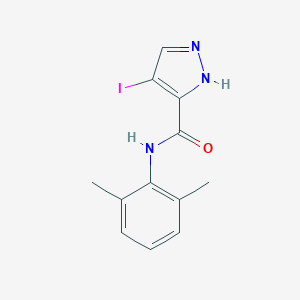![molecular formula C15H14ClNO3 B213638 N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of diamidines. It has been extensively studied for its potential use as an antiparasitic agent. Furamidine has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease.
作用机制
Furamidine has been shown to inhibit the growth of parasites by binding to their DNA. It binds to the minor groove of the DNA and interferes with the replication process, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammals. It has been tested in animal models and has shown promising results in the treatment of parasitic diseases without causing significant side effects.
实验室实验的优点和局限性
One advantage of furamidine is its low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its synthesis method is complex and requires multiple steps, making it difficult to produce in large quantities.
未来方向
There are several future directions for furamidine research. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to explore its potential use in combination with other antiparasitic agents to increase its effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of furamidine in humans.
Conclusion
Furamidine is a synthetic compound that has shown promising results in the treatment of parasitic diseases. Its mechanism of action involves binding to the DNA of parasites and interfering with the replication process. Furamidine has low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its complex synthesis method and limited availability in large quantities are limitations. Further research is needed to optimize its synthesis method and explore its potential use in combination with other antiparasitic agents.
合成方法
Furamidine can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with allyl bromide in the presence of a base to form 4-chlorophenyl allyl ether. This intermediate is then reacted with furfural in the presence of a catalyst to form N-allyl-5-(4-chlorophenoxy)-2-furfuraldehyde. The final step involves the reaction of this intermediate with ammonia to form furamidine.
科学研究应用
Furamidine has been extensively studied for its potential use as an antiparasitic agent. It has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease. African trypanosomiasis, also known as sleeping sickness, is caused by the parasite Trypanosoma brucei. Leishmaniasis is caused by the parasite Leishmania, and Chagas disease is caused by the parasite Trypanosoma cruzi. These diseases are prevalent in developing countries, and there is a need for new and effective treatments.
属性
产品名称 |
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide |
|---|---|
分子式 |
C15H14ClNO3 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
5-[(4-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-9-17-15(18)14-8-7-13(20-14)10-19-12-5-3-11(16)4-6-12/h2-8H,1,9-10H2,(H,17,18) |
InChI 键 |
XRALSOPHTJQMBT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
规范 SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)